Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-2-21-13(20)10-22-15-18-17-14(23-15)16-12(19)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHQWBQLUJJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate has shown promising results against various bacterial strains. For instance:
- Study A : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
Thiadiazole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines:
- Study B : In vitro assays indicated that this compound induced apoptosis in human breast cancer cells (MCF-7), suggesting a mechanism involving the modulation of apoptotic pathways .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of thiadiazole compounds. This compound was tested for its ability to inhibit pro-inflammatory cytokines:
- Study C : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of Thiadiazole Ring : The initial step involves the condensation of hydrazine derivatives with carboxylic acids to form the thiadiazole core.
- Amidation : The introduction of the phenylpropanamido group is achieved through amide bond formation.
- Esterification : Finally, the ethyl acetate moiety is added via esterification reactions.
This multi-step synthesis allows for modifications that can enhance the biological activity of the compound.
Case Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, this compound was compared with traditional antibiotics. The results indicated that this compound not only exhibited lower MIC values but also demonstrated a broader spectrum of activity against resistant strains .
Case Study 2: Cancer Cell Line Testing
A research article in Cancer Research highlighted the effects of this compound on various cancer cell lines. The study reported a dose-dependent decrease in cell viability and suggested further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiadiazole ring is known to interact with various biological molecules, potentially disrupting their normal function and leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiadiazole ring, ester groups, or heterocyclic cores. Below is a comparative analysis:
Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
Key Observations :
- Substituent Effects : The 3-phenylpropanamido group in the target compound likely increases lipophilicity compared to methoxybenzamido (compound 44) or hydrophilic groups like hydroxyphenyl (compound 3). This may enhance membrane permeability but reduce aqueous solubility.
- Ester vs. Amide : Ethyl thioacetate esters (target compound, 44) generally exhibit higher metabolic stability than amide-linked derivatives (5g, 5m), which may undergo enzymatic hydrolysis .
Key Observations :
- Cytotoxicity : Compound 44 showed low cytotoxicity (<10% inhibition), suggesting that electron-donating groups (e.g., 4-methoxy) may reduce activity compared to electron-withdrawing or bulky substituents (e.g., 3-phenylpropanamido) .
- Anticancer Activity : Derivatives with pyrazole-thiadiazole hybrids (e.g., 7b, 11) demonstrated potent activity against HepG-2 cells, highlighting the importance of hybrid heterocycles .
- Antifungal Potential: Thiadiazoles with cyclohexylamino groups inhibited ergosterol biosynthesis in Candida spp., indicating that nitrogen-containing substituents enhance antifungal activity .
Biological Activity
Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that incorporates the 1,3,4-thiadiazole moiety, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic effects, particularly in the realms of anticancer and anticonvulsant activities.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered heterocycles known for their broad spectrum of biological activities. These compounds have been reported to exhibit antitumor , anticonvulsant , anti-inflammatory , and antimicrobial properties. The presence of sulfur in the thiadiazole structure enhances lipophilicity and tissue permeability, which are crucial for biological activity .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with ethyl chloroacetate. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance:
- A derivative containing a phthalimide moiety demonstrated an IC50 value of 29 μM against HeLa cells, indicating potent cytotoxicity. The enhanced activity is attributed to increased lipophilicity and interaction with biological targets .
- Thiadiazole derivatives have been shown to inhibit cell proliferation in vitro and exhibit significant antitumor effects in xenograft models. These findings suggest that modifications in the thiadiazole structure can lead to variations in biological activity .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has also been explored extensively:
- Compounds similar to this compound have shown protective effects in maximal electroshock seizure (MES) models. For example, a related compound exhibited 80% protection at a dosage of 100 mg/kg , showcasing its efficacy as an anticonvulsant agent .
- The mechanism of action is believed to involve modulation of GABA receptors and voltage-gated ion channels, providing a dual mechanism for seizure control .
Case Studies
Several case studies have investigated the efficacy of thiadiazole derivatives:
- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested against MCF-7 and HeLa cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity, with IC50 values ranging from 29 μM to 73 μM depending on the specific derivative .
- Study on Anticonvulsant Effects : In vivo studies using pentylenetetrazole-induced seizure models demonstrated that specific thiadiazole derivatives provided considerable protection against seizures compared to standard treatments like valproic acid. The therapeutic index was found to be favorable for these compounds .
Q & A
Q. Advanced
- Inorganic salts : React the free acid with metal oxides (e.g., MgO) in water. Characterize via melting point shifts (e.g., 179–181°C for diethylamine salt vs. 165°C for free acid) and conductivity measurements .
- Organic salts : Use propan-2-ol as a solvent for amine bases (e.g., piperidine). Confirm via 1H NMR (e.g., NH2-(CH2CH3)2 protons at δ 3.12 ppm) .
What formulation strategies improve solubility for in vivo studies?
Q. Advanced
- Co-solvent systems : Use ethanol-PEG 400 (1:4 v/v) to achieve >10 mg/mL solubility.
- Nanoemulsions : Reduce particle size to <200 nm via ultrasonication, enhancing bioavailability by 3-fold .
How can quantum chemical calculations (e.g., DFT) guide derivative design?
Advanced
DFT-B3LYP/6-31G* optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps). For example, lower HOMO energies (-5.8 eV vs. -5.2 eV) correlate with higher oxidative stability, guiding the design of redox-resistant derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
